![molecular formula C8H6ClNOS B12876489 2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
2-Chloro-5-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate reagents. One common method includes the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalysts to enhance the reaction efficiency and yield. For example, metal catalysts or ionic liquid catalysts can be employed to facilitate the formation of the benzoxazole ring . Solvent-free conditions and recyclable catalysts are also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove or alter specific functional groups.
Substitution: Halogenation or methylation reactions can introduce or replace functional groups on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or methylated benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(methylthio)benzo[d]oxazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxybenzo[d]oxazole: Similar in structure but with a methoxy group instead of a methylthio group.
Benzo[d]oxazole-2-thiol: Contains a thiol group instead of a chloro and methylthio group.
2-Aminothiazole: A related heterocyclic compound with a thiazole ring instead of a benzoxazole ring.
Uniqueness
2-Chloro-5-(methylthio)benzo[d]oxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methylthio groups enhance its antimicrobial and anticancer properties compared to other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C8H6ClNOS |
|---|---|
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
2-chloro-5-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 |
InChI-Schlüssel |
WBEDRIKILLIAAC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)OC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


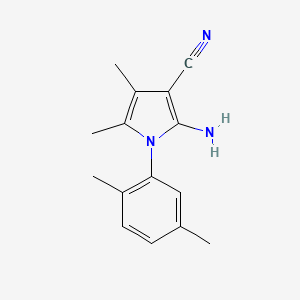

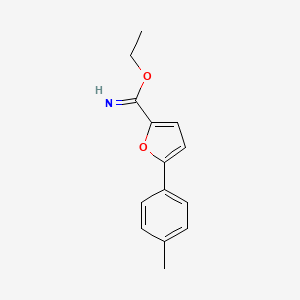
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)

![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)

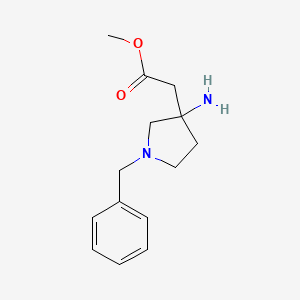
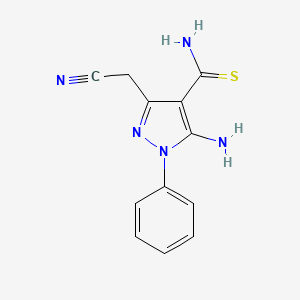
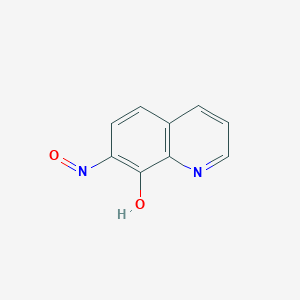
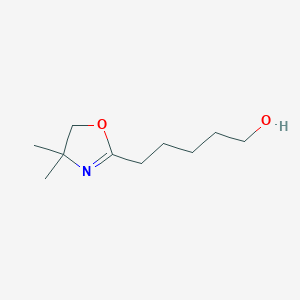
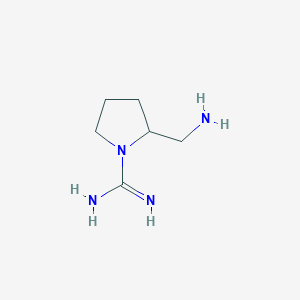
![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)
